(1R,2R)-2-(Methylamino)cyclopentanol (1R,2R)-2-(Methylamino)cyclopentanol
Brand Name: Vulcanchem
CAS No.: 81795-51-9
VCID: VC8296968
InChI: InChI=1S/C6H13NO/c1-7-5-3-2-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
SMILES: CNC1CCCC1O
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

(1R,2R)-2-(Methylamino)cyclopentanol

CAS No.: 81795-51-9

Cat. No.: VC8296968

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(Methylamino)cyclopentanol - 81795-51-9

Specification

CAS No. 81795-51-9
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name (1R,2R)-2-(methylamino)cyclopentan-1-ol
Standard InChI InChI=1S/C6H13NO/c1-7-5-3-2-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Standard InChI Key YAEYCYRQJINORB-PHDIDXHHSA-N
Isomeric SMILES CN[C@@H]1CCC[C@H]1O
SMILES CNC1CCCC1O
Canonical SMILES CNC1CCCC1O

Introduction

(1R,2R)-2-(Methylamino)cyclopentanol is a chiral organic compound with the molecular formula C6H13NO. It features a cyclopentanol core substituted with a methylamino group, which contributes to its unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential as a chiral building block for more complex molecules.

Synthesis Methods

The synthesis of (1R,2R)-2-(Methylamino)cyclopentanol typically involves several key steps, including the formation of the cyclopentanol core and the introduction of the methylamino group. While specific synthesis methods are not detailed in the available literature, general approaches in organic chemistry often involve asymmetric synthesis techniques to achieve the desired stereochemistry.

Biological and Chemical Applications

This compound is primarily used as a building block in organic synthesis due to its chiral nature, which can influence the stereochemistry of products in subsequent reactions. In medicinal chemistry, chiral compounds like (1R,2R)-2-(Methylamino)cyclopentanol are valuable for developing drugs with specific biological activities, as the stereochemistry can significantly affect how a drug interacts with biological targets.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
(1R,2R)-2-(Methylamino)cyclopentanolC6H13NOCyclopentanol with methylamino substitution
(1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-olC13H19NOCyclopentanol with 2-methylbenzylamino substitution
(1R,2R)-2-((5-Chloro-2-methylphenyl)amino)cyclopentan-1-olC12H16ClNOCyclopentanol with 5-chloro-2-methylphenylamino substitution

Each of these compounds has unique properties based on their substituents, which can influence their biological activities and applications in medicinal chemistry.

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